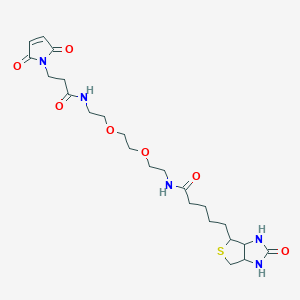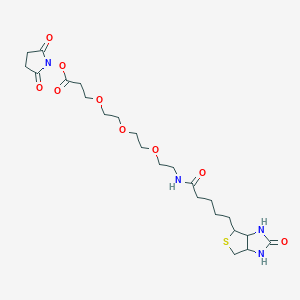
(+)-Biotin-PEG3-NHS Ester
Descripción general
Descripción
(+)-Biotin-PEG3-NHS Ester is a useful research compound. Its molecular formula is C23H36N4O9S and its molecular weight is 544.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-Biotin-PEG3-NHS Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-Biotin-PEG3-NHS Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Post-Synthetic Modification of Oligonucleotides : The reaction between N-hydroxysuccinimide (NHS) ester-activated carboxylic acids and amino-modified nucleic acids is commonly used for post-synthetic modification of oligonucleotides. This method enables the attachment of small to large molecular entities like dyes, tags, peptides, and other macromolecules to oligonucleotides (Bethge & Vonhoff, 2020).
Peptide Biotinylation : NHS esters of biotin are known to react specifically with amino groups of peptides and proteins. This reaction can acylate other functional groups in specific peptide sequences under mild conditions, providing a method for labeling and studying peptides (Miller et al., 1997).
Quantification of NHS and Sulfo-NHS : NHS esters are crucial in bioconjugation techniques. A method for quantifying NHS, using hydrophilic interaction chromatography (HILIC) and UV detection, has been developed. This method is useful for checking the purity and degradation of NHS esters used in various applications (Klykov & Weller, 2015).
Single Molecule Recognition Force Microscopy : A method for detecting receptor–ligand interactions at the single molecule level using atomic force microscopy (AFM) has been developed, utilizing avidin–biotin interactions. This involves covalently coupling a biotin tether to amine-functionalized AFM tips (Riener et al., 2003).
Bioconjugation of Nanoparticles : The binding of Eu3+-doped LaF3 nanoparticles with biotin moieties to avidin immobilized on cross-linked aragose beads demonstrates a method for modifying the surface of nanoparticles with biologically relevant groups, facilitating bioconjugation (Diamente et al., 2006).
Labeling Proteins with Fluorophores : NHS ester-mediated derivitization is used to conjugate fluorescent probes, biotin, and cross-linkers to primary amines of proteins or biomolecules. This process is exemplified in the fluorescent labeling of a protein with 5-(and-6)-carboxyfluorescein, succinimidyl ester (Nanda & Lorsch, 2014).
Covalent Immobilization of Biomolecules on Polymer Surfaces : NHS functionalized perfluorophenyl azides have been synthesized for the covalent modification of polymer surfaces, allowing for the immobilization of biomolecules such as enzymes on these surfaces (Yan et al., 1994).
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O9S/c28-18(4-2-1-3-17-22-16(15-37-17)25-23(32)26-22)24-8-10-34-12-14-35-13-11-33-9-7-21(31)36-27-19(29)5-6-20(27)30/h16-17,22H,1-15H2,(H,24,28)(H2,25,26,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAUJZJSFIYGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



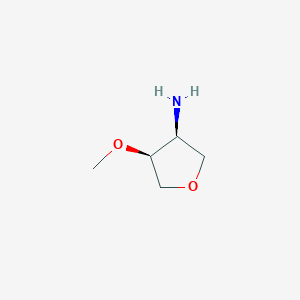
![(7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B7949493.png)

![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B7949502.png)
![2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7949510.png)
![1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B7949511.png)
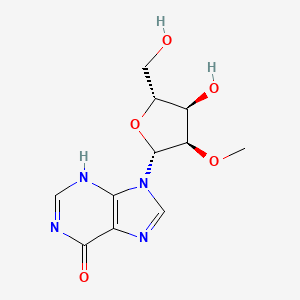
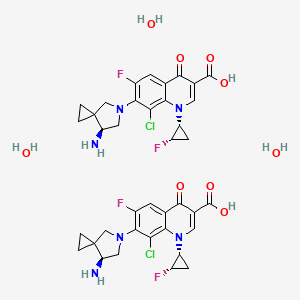
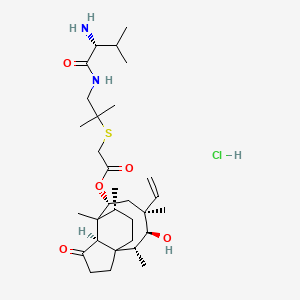
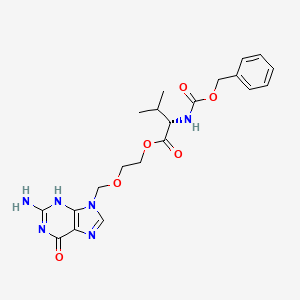
![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B7949555.png)

